molecular formula C14H17F3N2O3 B14839855 Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate

Cat. No.: B14839855
M. Wt: 318.29 g/mol
InChI Key: ONDBNDIVRQNXPZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol and reagents like Boc anhydride. The mixture is cooled in an ice bath, and ammonia solution is added slowly. The reaction is then stirred at room temperature for an extended period, followed by purification through recrystallization .

Chemical Reactions Analysis

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent modulator of biological pathways. The formyl group can undergo various transformations, leading to the formation of active metabolites that exert their effects through different mechanisms .

Comparison with Similar Compounds

Similar compounds include:

Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

tert-butyl N-[2-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]ethyl]carbamate

InChI

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-9-6-10(8-20)19-11(7-9)14(15,16)17/h6-8H,4-5H2,1-3H3,(H,18,21)

InChI Key

ONDBNDIVRQNXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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